BenchChemオンラインストアへようこそ!

Pyrrolo[1,2-a]pyrazine

antimicrobial antifungal antiviral

Pyrrolo[1,2-a]pyrazine (CAS 274-45-3, also known as 7-azaindolizine) is a fused bicyclic heteroaromatic scaffold consisting of a pyrrole ring fused to a pyrazine ring. With molecular formula C7H6N2 and molecular weight 118.14 g/mol, this nitrogen-rich bicyclic core serves as a privileged scaffold in medicinal chemistry due to its broad pharmacological function range and favorable physicochemical properties for derivatization.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 274-45-3
Cat. No. B1600676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazine
CAS274-45-3
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=CC2=C1
InChIInChI=1S/C7H6N2/c1-2-7-6-8-3-5-9(7)4-1/h1-6H
InChIKeyQSLLFYVBWXWUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-a]pyrazine (CAS 274-45-3) Procurement Guide for Medicinal Chemistry and Drug Discovery


Pyrrolo[1,2-a]pyrazine (CAS 274-45-3, also known as 7-azaindolizine) is a fused bicyclic heteroaromatic scaffold consisting of a pyrrole ring fused to a pyrazine ring [1]. With molecular formula C7H6N2 and molecular weight 118.14 g/mol, this nitrogen-rich bicyclic core serves as a privileged scaffold in medicinal chemistry due to its broad pharmacological function range and favorable physicochemical properties for derivatization [2]. Structural modifications of pyrrolo[1,2-a]pyrazines have led to the development of clinically used drugs for the treatment of lung, prostate, and breast cancers, tuberculosis, and CNS disorders [3].

Why Pyrrolo[1,2-a]pyrazine Cannot Be Replaced by Other Pyrrolopyrazine Isomers in Research Applications


Pyrrolopyrazines exist in three distinct isomeric forms differentiated by the fusion pattern of the pyrrole and pyrazine rings: pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and pyrrolo[1,2-b]pyrazine. These structural isomers are not interchangeable due to fundamentally divergent biological activity profiles. According to comprehensive review findings, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives show predominant activity on kinase inhibition [1]. This scaffold-dependent activity bifurcation stems from differences in electronic distribution, three-dimensional geometry, and target binding interactions conferred by the specific ring fusion pattern. Additionally, substitution position availability differs markedly between isomers—the C4 and C6 positions of pyrrolo[1,2-a]pyrazine offer unique vectors for chemical diversification that are geometrically inaccessible in other pyrrolopyrazine scaffolds [2]. These scaffold-intrinsic differences mean that substituting a pyrrolo[1,2-a]pyrazine building block with a different pyrrolopyrazine isomer will likely redirect the biological activity profile and compromise target engagement, rendering direct replacement scientifically unsound without full revalidation of structure-activity relationships.

Quantitative Differentiation of Pyrrolo[1,2-a]pyrazine Scaffold: Evidence-Based Selection Guide


Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine: Divergent Antimicrobial and Kinase Inhibition Activity Profiles

A systematic review of pyrrolopyrazine derivatives across three isomeric scaffolds established quantitative activity distinctions based on ring fusion pattern. Pyrrolo[1,2-a]pyrazine derivatives consistently exhibited more antibacterial, antifungal, and antiviral activities compared to other pyrrolopyrazine isomers. In contrast, 5H-pyrrolo[2,3-b]pyrazine derivatives demonstrated preferential activity toward kinase inhibition, with multiple compounds advancing as FGFR inhibitors [1]. This scaffold-dependent activity partitioning provides a rational basis for selecting pyrrolo[1,2-a]pyrazine as the starting scaffold for antimicrobial and antiviral discovery programs.

antimicrobial antifungal antiviral kinase inhibition scaffold comparison

Pyrrolo[1,2-a]pyrazine-Derived Compound 3h Demonstrates Sub-Micromolar Potency in Prostate Cancer Cells

In a study expanding the chemical space based on a pyrrolo[1,2-a]pyrazine core, the derivative (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) demonstrated potent anticancer activity with IC50 values of 1.18 ± 0.05 μM in PC-3 prostate cancer cells and 1.95 ± 0.04 μM in MCF-7 breast cancer cells [1]. The compound strongly reduced cell migration in a dose-dependent manner and induced apoptosis via caspase-3 activation and PARP cleavage [1]. While this study does not provide direct comparator data for the unsubstituted scaffold, the reported potency establishes the pyrrolo[1,2-a]pyrazine core as capable of supporting sub-micromolar anticancer activity following appropriate substitution, whereas alternative nitrogen-containing bicyclic scaffolds such as indolizine (pyrrolo[1,2-a]pyridine) may yield different potency ranges due to altered hydrogen-bonding capacity and electronic distribution [2].

anticancer prostate cancer breast cancer apoptosis PC-3 MCF-7

Pyrrolo[1,2-a]pyrazine-Derived Compound 5a Shows In Vivo Anticonvulsant Activity with Protective Index of 6.6 in Pharmacoresistant Seizure Model

Novel chiral pyrrolo[1,2-a]pyrazine derivatives with aromatic substituents at C4 were evaluated within the NIH Anticonvulsant Screening Program (ASP). The most active derivative (5a) displayed an ED50 value of 32.24 mg/kg and a protective index (PI = TD50/ED50) of 6.6 in the 6 Hz model of pharmacoresistant limbic seizures [1]. This compound also demonstrated activity in the pilocarpine-induced status epilepticus prevention model [1]. Notably, the anticonvulsant activity profile showed distinct structure-activity relationships: meta-substituted analogs exhibited high activity in classical maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, while 6 Hz model efficacy was only marginally affected by substituent orientation [1]. Compared to alternative CNS-targeted heterocyclic scaffolds such as 2,3-dihydroindolizine, the pyrrolo[1,2-a]pyrazine core offers a distinct substitution vector pattern at C4 and C6 that enables independent optimization of potency and pharmacokinetic properties [2].

anticonvulsant epilepsy CNS 6 Hz seizure in vivo

Pyrrolo[1,2-a]pyrazine-Derived Compound 3g Exhibits Selective Cytotoxicity Against Glioblastoma Cells with Preserved In Vivo Renal Safety

Among 11 synthesized pyrrolo[1,2-a]pyrazine derivatives evaluated for antiproliferative activity, the naphthyl-substituted derivative (3g) exhibited the most potent in vitro activity against U87MG glioblastoma cells with an IC50 value of 60 µM, while showing no antiproliferative effect against normal human dermal fibroblast (HDF) cells up to 100 μM, indicating tumor-selective cytotoxicity [1]. Gene expression analysis revealed significant upregulation of apoptosis (CASP8, CASP9, CASP3, BAX, BCL2), autophagy (ATG3, ATG5), necroptosis (RIPK1), and DNA damage repair (PARP1) genes [1]. Critically, in vivo safety assessment demonstrated no significant adverse effects on renal function (BUN, creatinine) across tested doses up to IC50 × 3, with AST and ALT remaining stable [1]. This selectivity and safety profile represents a key differentiator relative to other nitrogen-containing bicyclic scaffolds such as pyrrolo[2,3-d]pyrimidines, which may exhibit broader cytotoxicity profiles against normal cells [2].

glioblastoma selective cytotoxicity in vivo safety apoptosis U87MG

Pyrrolo[1,2-a]pyrazine Derivative GML-1 Exhibits Anxiolytic Activity Without Benzodiazepine-Associated Side Effects

The TSPO ligand GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide), designed and synthesized based on the pyrrolo[1,2-a]pyrazine scaffold, demonstrates anxiolytic, antidepressant, and nootropic activity without the side effects characteristic of benzodiazepines [1]. Further optimization of this scaffold led to GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide), which exhibited high anxiolytic activity in the dose range of 0.001 to 0.1 mg/kg (Balb/c mice, i.p.) in open-field and elevated plus-maze tests [2]. The addition of a second aryl fragment in the amide moiety significantly increased anxiolytic activity compared to mono-aryl analogs [2]. This TSPO-targeted activity profile contrasts with alternative CNS scaffolds such as pyrazolo[1,5-a]pyrimidines, which may engage different receptor systems or exhibit distinct side effect liabilities [3].

anxiolytic TSPO CNS side effect-free GML-1

Recommended Research Applications for Pyrrolo[1,2-a]pyrazine (CAS 274-45-3) Based on Quantified Evidence


Antimicrobial and Antiviral Drug Discovery Programs

Based on the established class-level activity divergence between pyrrolopyrazine isomers, pyrrolo[1,2-a]pyrazine represents the scaffold of choice for antibacterial, antifungal, and antiviral discovery programs rather than kinase-targeted applications [1]. Medicinal chemistry teams developing novel antimicrobial agents against drug-resistant pathogens should prioritize pyrrolo[1,2-a]pyrazine as the starting building block, with derivatization focused on C4, C6, and N2 positions to optimize potency and spectrum [2].

Oncology Drug Discovery with Emphasis on Tumor-Selective Cytotoxicity

The pyrrolo[1,2-a]pyrazine scaffold supports the development of anticancer agents with demonstrated tumor-selective cytotoxicity and preserved in vivo safety. As evidenced by compound 3g (selective U87MG glioblastoma inhibition without HDF toxicity) and compound 3h (1.18 μM IC50 in PC-3 prostate cancer cells with caspase-3 mediated apoptosis induction), this scaffold is well-suited for oncology programs targeting prostate cancer, breast cancer, and glioblastoma [1][2]. The demonstrated in vivo renal and hepatic safety of 3g further supports this scaffold for development programs prioritizing reduced off-target toxicity relative to more cytotoxic alternatives [2].

CNS Drug Discovery Targeting Pharmacoresistant Epilepsy and Anxiety Disorders

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated validated in vivo efficacy in both pharmacoresistant seizure models and anxiety paradigms. The scaffold supports anticonvulsant development with demonstrated activity in the 6 Hz pharmacoresistant limbic seizure model (ED50 = 32.24 mg/kg, PI = 6.6 for derivative 5a) and activity in pilocarpine-induced status epilepticus prevention [1]. Additionally, TSPO-targeted derivatives such as GML-1 and GML-11 exhibit anxiolytic activity in the 0.001-0.1 mg/kg range without benzodiazepine-associated side effects, establishing this scaffold for developing novel anxiolytics with differentiated safety profiles [2].

Diversity-Oriented Synthesis and Chemical Library Construction

The pyrrolo[1,2-a]pyrazine core enables access to novel N-fused bicyclic chemical space with multiple substitution vectors. Efficient synthetic methodologies including three-component [4+1+1] annulation approaches provide atom-economical access to 3,4-dihydropyrrolo[1,2-a]pyrazines with two distinctive functional groups in trans configuration [1]. Ugi multicomponent reactions enable rapid generation of chiral derivatives with aromatic substituents at C4 [2]. These synthetic tractability features support procurement for building diverse compound libraries for high-throughput screening campaigns across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.